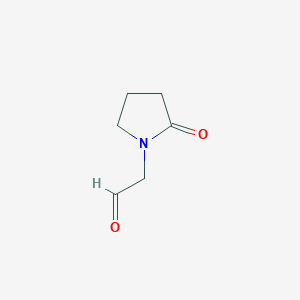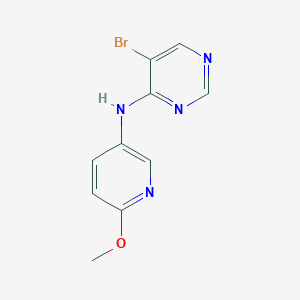
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes an amino group and a dimethyl substitution, makes it an interesting compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs). This reaction proceeds via a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation . The use of MDOs, which are self-assembled from cinchona alkaloid derivatives and amino acids, allows for high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the amino group and dimethyl substitution but shares the core chromanone structure.
Chroman-2-one: Similar to chroman-4-one but with a different substitution pattern.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen atom in the chromanone ring.
Uniqueness
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino group and dimethyl substitution enhances its potential as a versatile scaffold in drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-amino-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6,12H2,1-2H3 |
Clé InChI |
AKGBGYCHUNZILW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(C=CC=C2O1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















